MAO-B Inhibition Selectivity: 2-Phenylpyridazinone Derivatives Achieve >200-Fold Isoform Selectivity Not Observed in 6-Phenyl or N-Alkyl Series
Derivatives built on the 2-phenyl-3(2H)-pyridazinone scaffold demonstrate exceptional selectivity for human MAO-B over MAO-A. Compound 4b (a 2-phenylpyridazinone derivative) exhibited a Ki of 0.022 ± 0.001 µM against hMAO-B with a selectivity index (SI = Ki hMAO-A / Ki hMAO-B) of 206.82 [1]. In contrast, a distinct structural series of pyridazinones containing (2-fluorophenyl)piperazine moieties—representing a different chemotype—produced MAO-B inhibitors T6 and T3 with substantially lower selectivity indices (SI = 120.8 and 107.4) and weaker MAO-A potency (IC50 = 1.57 and 4.19 µM) [2]. Notably, the parent 2-phenyl-3(2H)-pyridazinone scaffold was explicitly used as the synthetic starting point and key pharmacophoric element for constructing the highly selective 4b series, whereas the unsubstituted 3(2H)-pyridazinone ring alone (without N2-phenyl) served only as a core for piperazine-linked derivatives that showed markedly lower selectivity [3].
| Evidence Dimension | hMAO-B selectivity index (SI) and inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Compound 4b (2-phenylpyridazinone derivative): Ki (hMAO-B) = 0.022 ± 0.001 µM; SI = 206.82 |
| Comparator Or Baseline | Pyridazinone derivatives with (2-fluorophenyl)piperazine (different chemotype): T6 SI = 120.8 (IC50 MAO-A = 1.57 µM); T3 SI = 107.4 (IC50 MAO-A = 4.19 µM) |
| Quantified Difference | Selectivity advantage: SI 206.82 vs. SI 120.8 (1.7-fold improvement for 2-phenyl series); Ki potency advantage: 0.022 µM vs. alternative pyridazinone series TR2 (Ki = 0.230 µM; 10.5-fold improvement) and TR16 (Ki = 0.149 µM; 6.8-fold improvement) |
| Conditions | In vitro fluorometric assay; recombinant human MAO-A and MAO-B; Ki determined by Lineweaver-Burk plot; substrate: tyramine for MAO-A, benzylamine for MAO-B |
Why This Matters
A selectivity index exceeding 200 is a critical threshold for minimizing tyramine-induced hypertensive crisis (cheese effect) risk in MAO-B inhibitor development, making the 2-phenyl scaffold the preferred choice for CNS-targeted Parkinson's disease programs over alternative pyridazinone chemotypes.
- [1] Özdemir, Z.; Alagöz, M.A.; Uslu, H.; Karakurt, A. Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors. Pharmacological Reports 2020, 72, 1155-1165. View Source
- [2] Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Stanford University Libraries, 2020. T6 SI = 120.8; T3 SI = 107.4. View Source
- [3] Özdemir, Z. et al. Pharmacological Reports 2020, 72, 1155-1165. Method section: compounds synthesized by reaction of piperazine derivatives with 3(2H)-pyridazinone ring; compound 4b derived from 2-phenyl-3(2H)-pyridazinone scaffold. View Source
